![molecular formula C9H18N2O B6269108 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-10-0](/img/no-structure.png)

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

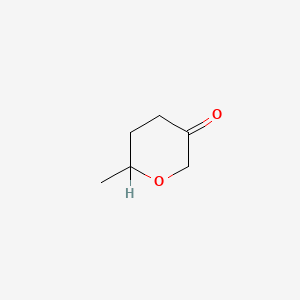

“9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C9H18N2O . It is also known as “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride” with the molecular weight of 243.18 .

Molecular Structure Analysis

The InChI code for “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is 1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3 . This indicates the presence of a spirocyclic structure with an oxygen atom and two nitrogen atoms in the ring system.

Physical And Chemical Properties Analysis

“9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride” is a chemical compound with the molecular weight of 243.18 . It is used in various chemical synthesis processes due to its unique structure .

Pharmaceutical Research

This compound has been used in the development of new pharmaceuticals. For instance, it has been used in the synthesis of a new series of 1-oxa-4,9-diazaspiro derivatives as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .

Pain Management

One of the most promising applications of this compound is in the field of pain management. A compound, 15au, which includes “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane”, showed a balanced dual profile (i.e., MOR agonism and sigma antagonism) and a potent analgesic activity . This suggests that it could be used to develop new, more effective painkillers .

Antitumor Activity

In addition to its potential use in pain management, this compound has also been investigated for its antitumor activity. Previous work has shown that a novel series of 1-oxa-4-azaspiro derivatives, which include “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane”, have promising anticancer activities .

Drug Discovery

The unique structure of “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” makes it a valuable tool in drug discovery. It can be used to explore different positions of the central scaffold, designed using a merging strategy of both target pharmacophores .

Material Science

While there is less information available on this application, the unique structure and properties of “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” suggest potential uses in material science .

Safety and Hazards

The safety information for “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of Action

The primary targets of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . The σ1R is a unique Ca2±sensing chaperone protein expressed throughout pain-modulating tissues . The MOR is a G protein-coupled receptor involved in pain modulation and reward.

Mode of Action

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane acts as a dual ligand for the σ1R and MOR . It interacts with these receptors, modulating their activity and inducing changes in cellular signaling .

Biochemical Pathways

The compound affects neurotransmission by interacting with different protein partners, including molecular targets that participate in nociceptive signaling . This includes the MOR, N-methyl-d-aspartate receptor (NMDAR), and cannabinoid 1 receptor (CB1R) . The modulation of these receptors and their associated pathways leads to downstream effects that can alter pain perception .

Pharmacokinetics

The pharmacokinetic properties of 9-methyl-1-oxa-4,9-diazaspiro[5Similar compounds in the 1-oxa-4,9-diazaspiro[55]undecane class have been reported to show low cellular membrane permeability , which could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane’s action are primarily related to its analgesic effects. By modulating the activity of the σ1R and MOR, the compound can enhance opioid analgesia and reduce opioid-mediated detrimental effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "1,2-diaminocyclohexane", "paraformaldehyde", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of 2-methyl-1,3-propanediol with acetic anhydride to form 2-acetoxy-2-methylpropane-1,3-diol", "Step 2: Reaction of 2-acetoxy-2-methylpropane-1,3-diol with paraformaldehyde and sodium cyanoborohydride to form 2-methyl-1,3-dioxaspiro[4.5]decane", "Step 3: Conversion of 2-methyl-1,3-dioxaspiro[4.5]decane to 2-methyl-1,3-diaminopropane via reaction with sodium hydroxide and hydrochloric acid", "Step 4: Reaction of 2-methyl-1,3-diaminopropane with 1,2-diaminocyclohexane in the presence of acetic acid to form 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane", "Step 5: Purification of the final product by recrystallization from water and sodium chloride" ] } | |

CAS-Nummer |

1018608-10-0 |

Molekularformel |

C9H18N2O |

Molekulargewicht |

170.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.